molecular formula C12H16N4O B1478530 1-(2-Azidoethyl)-4-(methoxymethyl)indoline CAS No. 2098067-11-7

1-(2-Azidoethyl)-4-(methoxymethyl)indoline

Cat. No.: B1478530
CAS No.: 2098067-11-7
M. Wt: 232.28 g/mol
InChI Key: ANLWRCXUFVOPPT-UHFFFAOYSA-N
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Description

1-(2-Azidoethyl)-4-(methoxymethyl)indoline is an organic compound that features both azido and methoxymethyl functional groups attached to an indoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Azidoethyl)-4-(methoxymethyl)indoline can be synthesized through a multi-step process. One common method involves the nucleophilic substitution of a halogenated precursor with sodium azide. The general steps are as follows:

    Halogenation: The starting indoline compound is halogenated to introduce a halogen atom (e.g., bromine) at the desired position.

    Azidation: The halogenated intermediate is then treated with sodium azide in a suitable solvent (e.g., dimethyl sulfoxide) to replace the halogen with an azido group.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Azidoethyl)-4-(methoxymethyl)indoline can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The indoline core can be oxidized to form indole derivatives.

Common Reagents and Conditions:

    Sodium azide: Used for azidation reactions.

    Lithium aluminum hydride: Used for reduction of the azido group.

    Oxidizing agents: Such as potassium permanganate for oxidation reactions.

Major Products:

    Amines: From reduction of the azido group.

    Indole derivatives: From oxidation of the indoline core.

Scientific Research Applications

1-(2-Azidoethyl)-4-(methoxymethyl)indoline has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, potentially leading to new pharmaceuticals.

    Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties such as enhanced stability or reactivity.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-(2-Azidoethyl)-4-(methoxymethyl)indoline depends on its specific application. In medicinal chemistry, the azido group can act as a bioorthogonal handle, allowing for selective modification of biomolecules. The methoxymethyl group can protect reactive sites during chemical reactions, ensuring selective transformations.

Comparison with Similar Compounds

    1-(2-Azidoethyl)indoline: Lacks the methoxymethyl group, making it less versatile in certain synthetic applications.

    4-(Methoxymethyl)indoline: Lacks the azido group, limiting its use in bioorthogonal chemistry.

Uniqueness: 1-(2-Azidoethyl)-4-(methoxymethyl)indoline is unique due to the presence of both azido and methoxymethyl groups, which provide a combination of reactivity and protection that is valuable in various chemical transformations and applications.

Properties

IUPAC Name

1-(2-azidoethyl)-4-(methoxymethyl)-2,3-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-17-9-10-3-2-4-12-11(10)5-7-16(12)8-6-14-15-13/h2-4H,5-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLWRCXUFVOPPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C2CCN(C2=CC=C1)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Azidoethyl)-4-(methoxymethyl)indoline
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1-(2-Azidoethyl)-4-(methoxymethyl)indoline
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1-(2-Azidoethyl)-4-(methoxymethyl)indoline
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Reactant of Route 6
1-(2-Azidoethyl)-4-(methoxymethyl)indoline

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